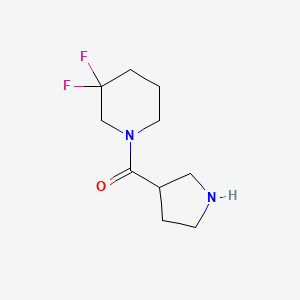

(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone

Übersicht

Beschreibung

“(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is a chemical compound. It has been studied for its potential use as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . DPP-IV inhibitors are a class of drugs that are used to treat type 2 diabetes .

Synthesis Analysis

The synthesis of “(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” involves several steps . The major route of metabolism was due to hydroxylation at the 5’ position of the pyrimidine ring (M5) in all species . Other metabolic pathways included amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3), and an unusual metabolite resulting from scission of the pyrimidine ring (M1) .Molecular Structure Analysis

The molecular formula of “(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is C10H16F2N2O. Its molecular weight is 218.24 g/mol.Chemical Reactions Analysis

The major route of metabolism of “(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is due to hydroxylation at the 5’ position of the pyrimidine ring . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .Physical And Chemical Properties Analysis

The molecular weight of “(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” is 218.24 g/mol. More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

I conducted a search for scientific research applications of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone, but the information available primarily focuses on its role as a dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Here is a detailed section on this application:

Dipeptidyl Peptidase IV Inhibition

This compound has been identified as a potent, selective, and orally active dipeptidyl peptidase IV (DPP-IV) inhibitor . DPP-IV inhibitors are a class of medications that help lower blood sugar levels in patients with type 2 diabetes. They work by blocking the enzyme DPP-IV, which is responsible for breaking down incretin hormones in the body. These hormones increase insulin release and decrease glucagon levels in the bloodstream in a glucose-dependent manner.

Wirkmechanismus

Target of Action

The primary target of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone acts as a DPP-IV inhibitor . By inhibiting DPP-IV, it prolongs the action of incretin hormones, leading to increased insulin synthesis and release, and decreased glucagon release . This results in a decrease in blood glucose levels .

Biochemical Pathways

The inhibition of DPP-IV by (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone affects the glucose-insulin homeostasis pathway . By prolonging the action of incretin hormones, it promotes insulin release and inhibits glucagon release, thereby reducing blood glucose levels .

Pharmacokinetics

The pharmacokinetics of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, absorption of the compound is rapid, with maximal plasma concentrations achieved within 1 hour . The majority of the administered dose is detected in the urine of dogs and humans, and in the feces of rats . The compound is primarily metabolized by hydroxylation at the 5′ position of the pyrimidine ring, catalyzed by CYP2D6 and CYP3A4 . Other metabolic pathways include amide hydrolysis, N-dealkylation, and carbamoyl glucuronidation .

Result of Action

The result of the action of (3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone is a decrease in blood glucose levels . This is achieved through the increased synthesis and release of insulin, and decreased release of glucagon, brought about by the prolonged action of incretin hormones .

Zukünftige Richtungen

“(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone” has been studied as a DPP-IV inhibitor for the treatment of type 2 diabetes . It has progressed to phase 3 for the treatment of type 2 diabetes . Future research may focus on further understanding its mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in clinical trials.

Eigenschaften

IUPAC Name |

(3,3-difluoropiperidin-1-yl)-pyrrolidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2N2O/c11-10(12)3-1-5-14(7-10)9(15)8-2-4-13-6-8/h8,13H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCFDVJHTXRNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCNC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Difluoropiperidin-1-yl)(pyrrolidin-3-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

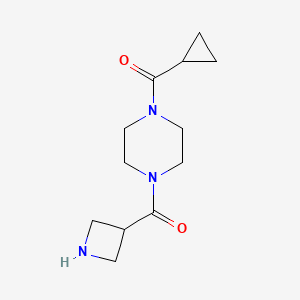

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(4-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1490599.png)

![1-[(4-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1490600.png)

![8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1490614.png)

![azetidin-3-yl(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B1490619.png)